molecular formula C6H8N2S B1590797 5,6-Dimethylpyrimidine-2(1H)-thione CAS No. 64942-98-9

5,6-Dimethylpyrimidine-2(1H)-thione

Cat. No. B1590797
CAS RN: 64942-98-9
M. Wt: 140.21 g/mol
InChI Key: IVYAMTGRPUIBAB-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrimidine-2(1H)-thione (DMPT) is an organosulfur compound that is widely used in synthetic organic chemistry. It is a versatile reagent that can be used in a variety of reactions, such as the synthesis of heterocyclic compounds, amino acids, and peptides. DMPT is also a useful tool for the synthesis of biologically active compounds and drug molecules. In addition to its use in organic synthesis, DMPT has been studied for its potential applications in the areas of medicinal chemistry, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have been dedicated to synthesizing and characterizing structures related to 5,6-Dimethylpyrimidine-2(1H)-thione and its derivatives. For instance, one study focused on the synthesis, spectroscopic, and structural characterization of novel interaction products of related compounds with iodine, providing insights into their potential applications in chemistry and material science (Chernov'yants et al., 2011). Another research explored the structural differences due to intramolecular stacking interactions in dinuclear rhodium(III) complexes containing pyrimidine-2-thionate and related ligands, highlighting the importance of these compounds in developing new materials and catalysts (Yamanari et al., 2000).

Reactivity and Chemical Behavior

Research on the chemical behavior of pyrimidine derivatives towards different reagents has been conducted, revealing the versatility of these compounds in chemical synthesis. For example, a study on the one-pot synthesis of Pyrido[2,3‐d]Pyrimidine‐2‐Thiones demonstrated their reactivity towards various reagents, opening pathways for new synthetic applications (El-Gazzar et al., 2007).

Interaction with Other Molecules

The interaction of 5,6-Dimethylpyrimidine-2(1H)-thione derivatives with other molecules has also been a subject of interest. Studies have explored the formation of complexes with metals, such as copper(I), and the implications of these interactions for molecular recognition and material science. For instance, organotin(IV) complexes of 4,6-dimethylpyrimidine-2-thione have been prepared and characterized, providing insights into the coordination mode of this ligand (Fernandes et al., 2002).

Potential Applications in Optoelectronics and Medicine

The structural and electronic properties of luminescent copper(I) halide complexes of bis[2-(diphenylphosphano)phenyl] ether (DPEphos) containing 4,6-dimethylpyrimidine-2(1H)-thione have been investigated, shedding light on their potential applications in optoelectronics and as therapeutic agents (Aslanidis et al., 2010).

properties

IUPAC Name

5,6-dimethyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-4-3-7-6(9)8-5(4)2/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYAMTGRPUIBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551234
Record name 5,6-Dimethylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethylpyrimidine-2(1H)-thione

CAS RN

64942-98-9
Record name 5,6-Dimethylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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